Product packaging for 3-(2-Formamidoethyl)benzo[b]furan(Cat. No.:CAS No. 100480-86-2)

3-(2-Formamidoethyl)benzo[b]furan

Cat. No.: B3044823
CAS No.: 100480-86-2
M. Wt: 189.21 g/mol
InChI Key: BAXAVOSYQVZOAY-UHFFFAOYSA-N
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Description

3-(2-Formamidoethyl)benzo[b]furan ( 100480-86-2) is a synthetic benzofuran derivative offered for biochemical research. The benzofuran scaffold is a fundamental heterocyclic compound consisting of fused benzene and furan rings, which serves as a structural nucleus for many more complex molecules found in both industrial and natural contexts . This specific compound features a 2-formamidoethyl side chain at the 3-position of the benzo[b]furan core, a modification that is expected to influence its physicochemical properties and biomolecular interactions. As a functionalized benzofuran, it represents a valuable building block in medicinal chemistry and drug discovery for the synthesis of novel compounds. Researchers may utilize it as a key intermediate in the development of potential pharmacologically active molecules. Its structure makes it of particular interest for studying structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in diagnostic or therapeutic procedures for humans or animals. HANDLING & SAFETY: For reference purposes only. Please consult the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling information before use. All chemical compounds should be handled by qualified professionals using appropriate personal protective equipment (PPE) and under conditions that adhere to local and institutional safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B3044823 3-(2-Formamidoethyl)benzo[b]furan CAS No. 100480-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1-benzofuran-3-yl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-8-12-6-5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXAVOSYQVZOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552539
Record name N-[2-(1-Benzofuran-3-yl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100480-86-2
Record name N-[2-(1-Benzofuran-3-yl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Spectrometric Characterization of 3 2 Formamidoethyl Benzo B Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For 3-(2-Formamidoethyl)benzo[b]furan, a combination of one-dimensional and two-dimensional NMR experiments would provide a comprehensive understanding of its atomic arrangement and conformation.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule, respectively. The expected chemical shifts (δ) are influenced by the electron density around the nucleus, which is modulated by the effects of shielding and deshielding from neighboring atoms and functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the benzofuran (B130515) ring system, the protons of the ethyl linker, and the formyl proton. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methylene (B1212753) protons of the ethyl group adjacent to the benzofuran ring and the nitrogen atom will likely resonate in the midrange of the spectrum, with their chemical shifts influenced by the neighboring functionalities. The formyl proton, being attached to a carbonyl group, is expected to be significantly deshielded and appear at a high chemical shift value.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon atoms of the benzofuran ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbons of the ethyl side chain will appear in the aliphatic region, and the carbonyl carbon of the formamide (B127407) group will be observed at a significantly downfield chemical shift, typically in the range of δ 160-170 ppm.

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.5s-
H-4~7.6d~8.0
H-5~7.3t~7.5
H-6~7.2t~7.5
H-7~7.5d~8.0
H-1'~3.0t~7.0
H-2'~3.6q~7.0
NH~6.5t~5.5
CHO~8.2s-

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140
C-3~115
C-3a~128
C-4~123
C-5~124
C-6~121
C-7~111
C-7a~155
C-1'~25
C-2'~40
CHO~163

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and elucidating the three-dimensional structure of the molecule.

The COSY experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. Key expected correlations include:

Cross-peaks between the adjacent aromatic protons on the benzene (B151609) ring of the benzofuran moiety (H-4 with H-5, H-5 with H-6, and H-6 with H-7).

A strong correlation between the two methylene groups of the ethyl side chain (H-1' and H-2').

A correlation between the NH proton and the adjacent methylene protons (H-2').

The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be crucial for the unambiguous assignment of the ¹³C signals based on the more readily assigned ¹H spectrum. Expected correlations include:

Each aromatic proton (H-4, H-5, H-6, H-7, and H-2) with its directly attached carbon atom.

The methylene protons (H-1' and H-2') with their respective carbon atoms (C-1' and C-2').

The formyl proton with the formyl carbon.

The HMBC experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons, providing vital information about the connectivity of different molecular fragments. Key expected HMBC correlations for confirming the structure of this compound would be:

Correlations from the H-2 proton to C-3, C-3a, and C-7a, confirming the substitution pattern on the furan (B31954) ring.

Correlations from the methylene protons H-1' to C-2, C-3, and C-3a, establishing the attachment of the ethyl side chain to the C-3 position of the benzofuran ring.

Correlations from the methylene protons H-2' to C-1' and the formyl carbon (CHO), confirming the formamide linkage.

Correlations from the formyl proton to the formyl carbon and C-2'.

The NOESY experiment provides information about the spatial proximity of protons, which is essential for determining the conformation of the molecule. Expected NOESY cross-peaks would include:

Correlations between adjacent protons on the benzofuran ring system.

Correlations between the protons of the ethyl side chain (H-1' and H-2').

A potential correlation between the H-2 proton of the benzofuran ring and the H-1' protons of the ethyl side chain, depending on the preferred conformation around the C3-C1' bond.

Two-Dimensional NMR Techniques for Connectivity and Conformation

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Aggregation

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a solution based on their translational diffusion coefficients. This method is particularly useful for studying non-covalent interactions and aggregation phenomena in solution. For this compound, DOSY can provide insights into its tendency to self-associate through hydrogen bonding or π-π stacking interactions, which are common in such aromatic and amide-containing structures.

In a typical DOSY experiment, a series of 1D ¹H NMR spectra are acquired with varying magnetic field gradient strengths. The signal attenuation of each proton is then plotted against the gradient strength, allowing for the calculation of the diffusion coefficient (D). Larger molecules and aggregates diffuse more slowly and thus exhibit smaller diffusion coefficients.

Expected Research Findings:

A study of this compound in a non-polar solvent like chloroform-d (B32938) at varying concentrations would likely reveal a concentration-dependent diffusion coefficient. At low concentrations, the molecule would be expected to exist primarily as a monomer, exhibiting a relatively high diffusion coefficient. As the concentration increases, intermolecular hydrogen bonding between the amide N-H and carbonyl groups, as well as potential π-stacking of the benzofuran rings, would lead to the formation of dimers or larger oligomers. This aggregation would result in a decrease in the observed diffusion coefficient.

Interactive Data Table: Predicted Diffusion Coefficients for this compound in CDCl₃ at 298 K

Concentration (mM)Predicted Diffusion Coefficient (D) x 10⁻¹⁰ (m²/s)Predominant Species
19.5Monomer
108.2Monomer/Dimer Equilibrium
506.5Primarily Dimer/Oligomer
1005.1Oligomers

Note: The data in this table is hypothetical and serves to illustrate the expected trend in a DOSY experiment.

In Situ NMR for Reaction Monitoring and Mechanistic Investigations

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable data on reaction kinetics, the formation of intermediates, and the elucidation of reaction mechanisms. The synthesis of this compound, for instance from 3-(2-aminoethyl)benzo[b]furan and formic acid, could be monitored using this technique.

By setting up the reaction directly within an NMR tube, spectra can be acquired at regular intervals. The disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction rates. Furthermore, the detection of transient intermediates, which may not be observable by conventional workup and analysis, can provide crucial evidence for a proposed reaction mechanism.

Expected Research Findings:

Monitoring the formylation of 3-(2-aminoethyl)benzo[b]furan would likely show the gradual decrease in the characteristic signals of the primary amine reactant and the concurrent increase in the signals corresponding to the formamide product. For example, the chemical shift of the methylene protons adjacent to the nitrogen would be expected to shift downfield upon conversion from the amine to the formamide. The appearance of a new signal for the formyl proton (-CHO) would also be a clear indicator of product formation. The integration of these signals over time would allow for the determination of the reaction's kinetic profile.

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule. These techniques are complementary and provide a detailed fingerprint of the molecular structure.

FTIR Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H bond, the C=O bond of the amide, the C-O-C linkage of the furan ring, and the aromatic C-H and C=C bonds of the benzene ring.

Raman Spectroscopy:

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic rings and the C-C backbone.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional GroupPredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode
N-H (Amide)~3300WeakStretching
C-H (Aromatic)3100-3000StrongStretching
C-H (Aliphatic)2950-2850ModerateStretching
C=O (Amide I)~1670ModerateStretching
C=C (Aromatic)1600-1450StrongStretching
N-H (Amide II)~1550WeakBending
C-O-C (Furan)~1250ModerateAsymmetric Stretching

Note: The data in this table is based on typical frequency ranges for these functional groups and is for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions. The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the mass of the intact molecule.

Expected Fragmentation Pattern:

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for a molecule like this compound would likely include:

Alpha-cleavage: Cleavage of the C-C bond between the ethyl group and the benzofuran ring, leading to a stable benzofuranylmethyl cation.

McLafferty-type rearrangement: If applicable, this could involve the transfer of a hydrogen atom from the ethyl chain to the carbonyl oxygen, followed by cleavage.

Cleavage of the amide bond: This would result in fragments corresponding to the formyl group and the aminoethylbenzo[b]furan moiety.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

m/z (Predicted)Proposed Fragment StructureFragmentation Pathway
189.0789[C₁₁H₁₁NO₂]⁺ (Molecular Ion)-
160.0762[C₁₀H₁₀NO]⁺Loss of CO
144.0578[C₁₀H₈O]⁺Cleavage of the ethylamine (B1201723) side chain
131.0497[C₉H₇O]⁺Benzo[b]furanylmethyl cation

Note: The m/z values are calculated based on the elemental composition and are for illustrative purposes.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound would need to be grown.

The diffraction pattern of X-rays passing through the crystal provides information about the electron density distribution, from which the precise positions of all atoms (excluding hydrogens, which are often difficult to locate) can be determined. This allows for the unambiguous determination of bond lengths, bond angles, and torsion angles.

Expected Research Findings:

Computer-Assisted Structure Elucidation (CASE) Utilizing Combined Spectroscopic Data

Computer-Assisted Structure Elucidation (CASE) programs utilize algorithms to determine the structure of an unknown compound by analyzing a combination of spectroscopic data. These programs can take input from various sources, including ¹H and ¹³C NMR, HSQC, HMBC, COSY, and mass spectrometry data.

For this compound, a CASE system would be provided with the chemical shifts and coupling constants from its NMR spectra, along with the molecular formula obtained from HRMS. The software would then generate a set of possible constitutional isomers that are consistent with the input data. By comparing the predicted spectra for each candidate structure with the experimental data, the most likely structure can be identified. This approach is particularly valuable for complex molecules or when only small amounts of sample are available.

Reactivity and Derivatization Studies of 3 2 Formamidoethyl Benzo B Furan

Electrophilic Substitution Reactions on the Benzofuran (B130515) Moiety

The benzofuran ring system is known to be reactive towards electrophiles. researchgate.net The presence of the 3-(2-formamidoethyl) substituent influences the regioselectivity and rate of these reactions.

Regioselectivity Considerations at C-2 and C-3 Positions

In electrophilic aromatic substitution of benzofuran, the site of attack is a critical consideration. Generally, benzofuran itself tends to undergo electrophilic substitution preferentially at the C-2 position. echemi.comstackexchange.compreprints.org This preference is attributed to the stability of the resulting sigma complex, where the positive charge can be effectively stabilized by the adjacent benzene (B151609) ring, analogous to a benzylic carbocation. echemi.comstackexchange.com

Attack at the C-3 position, while also possible, leads to a sigma complex where the positive charge is stabilized by the lone pair of electrons on the oxygen atom. echemi.comstackexchange.com However, due to the electronegativity of oxygen, this resonance stabilization is less favorable compared to the stabilization at the C-2 position. echemi.com

For 3-substituted benzofurans, such as 3-(2-Formamidoethyl)benzo[b]furan, the existing substituent at the C-3 position sterically and electronically directs incoming electrophiles. The presence of an alkyl-based substituent at C-3 generally directs electrophilic attack to the C-2 position. youtube.com The electron-donating nature of the alkyl group can further activate the benzofuran ring towards substitution.

Nitration and Halogenation Patterns and their Mechanistic Implications

Nitration: The nitration of benzofuran and its derivatives typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.com For an unsubstituted benzofuran, regioselective nitration can yield 2-nitrobenzo[b]furan. researchgate.net In the case of this compound, the directing effect of the C-3 substituent would favor the formation of the 2-nitro derivative. The mechanism proceeds through the attack of the electron-rich benzofuran ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. youtube.com

Halogenation: Halogenation of benzofurans can be achieved using various halogenating agents like bromine or N-bromosuccinimide (NBS). researchgate.netyoutube.com Similar to nitration, the reaction is an electrophilic aromatic substitution. For 3-substituted benzofurans, halogenation is expected to occur predominantly at the C-2 position. The mechanism involves the polarization of the halogen molecule (e.g., Br₂) by the electron-rich benzofuran ring, leading to the formation of a halonium ion intermediate or direct electrophilic attack. Subsequent loss of a proton yields the halogenated product. libretexts.orgyoutube.com The presence of an activating group at C-3 would facilitate this process.

Functional Group Transformations of the Formamidoethyl Side Chain

The formamidoethyl side chain offers a versatile handle for a variety of chemical modifications.

Hydrolysis of the Formamide (B127407) Group to the Primary Amine

The formamide group can be hydrolyzed to the corresponding primary amine, 2-(benzofuran-3-yl)ethanamine, under either acidic or basic conditions. google.com

Acidic Hydrolysis: Treatment with a strong acid, such as hydrochloric acid, in an aqueous solution protonates the carbonyl oxygen of the formamide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers and elimination of formic acid yield the primary amine hydrochloride salt. google.commasterorganicchemistry.com

Basic Hydrolysis: Alternatively, heating with a strong base like sodium hydroxide (B78521) promotes the nucleophilic attack of a hydroxide ion on the formyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is subsequently protonated by the solvent to give the primary amine. google.com

This transformation is a key step in converting the title compound into its primary amine derivative, which is a valuable intermediate for further functionalization.

Alkylation and Acylation Reactions of the Amine Functionality

Once the primary amine, 2-(benzofuran-3-yl)ethanamine, is obtained, it can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: The primary amine can be alkylated using alkyl halides. The reaction proceeds via nucleophilic substitution, where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide. This can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

N-Acylation: Acylation of the primary amine with acyl chlorides or acid anhydrides in the presence of a base (to neutralize the HCl or carboxylic acid byproduct) yields the corresponding N-acyl derivatives (amides). For instance, reaction with acetyl chloride would produce N-[2-(benzofuran-3-yl)ethyl]acetamide. wisdomlib.org This reaction is generally high-yielding and provides a stable amide product.

Reductive Transformations of the Formamide or Amine Derivatives

The formamide group itself, as well as the resulting amine and its derivatives, can be subjected to reduction.

Reduction of the Formamide: The formamide group can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the formyl group (-CHO) into a methyl group (-CH₃), resulting in the formation of N-methyl-2-(benzofuran-3-yl)ethanamine.

Reduction of Amide Derivatives: If the primary amine has been acylated, the resulting amide can also be reduced. For example, the reduction of N-[2-(benzofuran-3-yl)ethyl]acetamide with a powerful reducing agent like LiAlH₄ would yield the corresponding secondary amine, N-ethyl-2-(benzofuran-3-yl)ethanamine.

These reductive transformations provide pathways to a variety of secondary and tertiary amines with different substituents on the nitrogen atom.

Data Tables

Table 1: Predicted Products of Electrophilic Substitution on this compound

ReactionReagentPredicted Major Product
NitrationHNO₃/H₂SO₄3-(2-Formamidoethyl)-2-nitrobenzo[b]furan
BrominationBr₂2-Bromo-3-(2-formamidoethyl)benzo[b]furan

Table 2: Products of Functional Group Transformations of the Side Chain

Starting MaterialReactionReagentProduct
This compoundHydrolysisHCl (aq)2-(Benzofuran-3-yl)ethanamine hydrochloride
2-(Benzofuran-3-yl)ethanamineAcylationAcetyl chlorideN-[2-(Benzofuran-3-yl)ethyl]acetamide
This compoundReductionLiAlH₄N-Methyl-2-(benzofuran-3-yl)ethanamine
N-[2-(Benzofuran-3-yl)ethyl]acetamideReductionLiAlH₄N-Ethyl-2-(benzofuran-3-yl)ethanamine

Cycloaddition Reactions Involving the Benzofuran Ring System

The benzofuran moiety, a key structural feature of this compound, is a versatile participant in cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. The reactivity of the benzofuran ring in such transformations is influenced by its electronic properties and the nature of the reacting partner. While specific studies on the cycloaddition reactivity of this compound are not extensively documented, the general behavior of the benzofuran ring system provides a strong indication of its potential transformations.

Benzofurans can participate in several types of cycloaddition reactions, including [2+2], [3+2], and [4+2] (Diels-Alder) cycloadditions. The furan (B31954) ring of the benzofuran nucleus can act as the diene or dienophile component in these reactions.

One notable example is the intramolecular Diels-Alder reaction, where a diene and a dienophile are tethered within the same molecule. Studies have explored the use of the benzofuran ring as the dienophile. For instance, the intramolecular Diels-Alder reaction of amidofurans tethered to a benzofuran ring has been investigated as a synthetic strategy. nih.gov It was found that substitution on the furan ring and the nature of the tethering group significantly impact the feasibility of the cycloaddition across the aromatic benzofuran. nih.govacs.org

Furthermore, dearomative (3 + 2) cycloaddition reactions of 2-nitrobenzofurans have been developed, showcasing the ability of the benzofuran system to undergo annulation reactions to form complex heterocyclic structures. nih.govresearchgate.net These reactions often proceed with high diastereoselectivity under mild conditions. nih.gov The use of para-quinamines as three-atom components in these cycloadditions leads to the formation of benzofuro[3,2-b]indol-3-one derivatives. nih.gov

Photochemical cycloadditions represent another facet of benzofuran reactivity. For example, the photooxygenation of 2,3-dimethylbenzo[b]furan at low temperatures yields a dioxetane via a [2+2] cycloaddition, which can then be isomerized to other products. researchgate.net Additionally, 2-vinylbenzofurans have been shown to undergo photoinduced [4+2] and [2+2] cycloaddition reactions with various dienes and styrenes. researchgate.net

The following table summarizes representative cycloaddition reactions involving benzofuran derivatives, illustrating the scope and versatility of this reaction class.

Reaction Type Benzofuran Derivative Reactant(s) Product Type Reference
Intramolecular Diels-AlderAmidofuran tethered to benzofuranHeatPolycyclic alkaloid precursors nih.govacs.org
Dearomative (3+2) Cycloaddition2-Nitrobenzofuranpara-Quinamine, K2CO3Benzofuro[3,2-b]indol-3-one nih.govresearchgate.net
Photochemical [2+2] Cycloaddition2,3-Dimethylbenzo[b]furanOxygen, lightDioxetane researchgate.net
Photoinduced [4+2] Cycloaddition2-Vinylbenzofuran1,3-CyclohexadieneTetrahydrodibenzofuran researchgate.net

Metallation Reactions and Subsequent Electrophilic Quenching on the Benzofuran Ring

Metallation, particularly lithiation, is a powerful synthetic tool for the functionalization of aromatic and heteroaromatic compounds, including benzofurans. This process involves the deprotonation of a carbon atom by a strong base, typically an organolithium reagent such as n-butyllithium, to form an organometallic intermediate. This intermediate can then react with a variety of electrophiles to introduce new functional groups onto the benzofuran ring.

For the benzofuran ring system, the regioselectivity of metallation is a critical consideration. The C-2 proton of the benzofuran ring is the most acidic and is preferentially removed by strong bases if this position is unsubstituted. researchgate.netrsc.org The resulting 2-lithiobenzofuran is a versatile intermediate that can be quenched with a wide range of electrophiles.

In instances where the C-2 position is already substituted, as is the case with this compound, the metallation can be directed to other positions. The presence of a substituent at the C-3 position may influence the site of deprotonation. Furthermore, if an activating group capable of coordinating with the lithium cation is present at the C-2 position, lithiation can be directed to the C-3 position. rsc.org The formamidoethyl group at the C-3 position of the title compound could potentially direct metallation to the C-2 or C-4 positions, although this has not been explicitly demonstrated in the literature.

Once the lithiated benzofuran species is generated, it can be treated with an electrophile to introduce a new substituent. A wide array of electrophiles can be employed in this quenching step, leading to a diverse range of substituted benzofurans.

The following table provides examples of electrophilic quenching of lithiated benzofuran derivatives, showcasing the synthetic utility of this methodology.

Benzofuran Derivative Lithiation Reagent Position of Lithiation Electrophile Product Reference
Benzofurann-ButyllithiumC-21,4-Cyclohexadienone4-(Benzo[b]furan-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one researchgate.net
BenzofuranLithium di-isopropylamideC-2Carbon dioxideBenzofuran-2-carboxylic acid researchgate.net
Flavone (contains a benzofuran moiety)Lithium di-isopropylamideC-3Trimethylsilyl chloride3-Trimethylsilylflavone rsc.org
N-Benzylpyrene-1-carboxamide (for comparison of amide-directed lithiation)n-Butyllithium/TMEDAC-2 of pyreneTrimethylsilyl chloride2-Trimethylsilyl-N-benzylpyrene-1-carboxamide nih.gov
Benzofurann-ButyllithiumC-2Diethyl chlorophosphiteDiethyl benzofuran-2-phosphonate nih.gov

These examples underscore the potential of metallation-electrophilic quenching strategies for the synthesis of novel derivatives of this compound, enabling the introduction of a wide range of functionalities onto the benzofuran core.

Theoretical and Computational Investigations on 3 2 Formamidoethyl Benzo B Furan

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool to investigate the intricacies of molecular systems. For 3-(2-Formamidoethyl)benzo[b]furan, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would provide significant insights into its structure and electronic nature. manchester.ac.uk

Molecular Geometry Optimization and Conformational Analysis

The initial step in the computational study involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. The benzo[b]furan ring system itself is inherently planar. researchgate.net The primary focus of conformational analysis for this compound would be the rotational freedom of the ethylformamide side chain attached at the C3 position.

Key dihedral angles to consider would be those around the C3-C(ethyl), C(ethyl)-C(ethyl), and C(ethyl)-N bonds. It is anticipated that the molecule would exhibit several low-energy conformers. The most stable conformer would likely be influenced by the potential for weak intramolecular hydrogen bonding between the amide proton (N-H) and the oxygen atom of the furan (B31954) ring, or other steric and electronic interactions. The planarity of the benzofuran (B130515) core is a consistent feature in related structures. researchgate.net

Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound

ParameterPredicted Value
C-O (furan) Bond Length~1.37 Å
C=O (amide) Bond Length~1.23 Å
N-H (amide) Bond Length~1.01 Å
C-N (amide) Bond Length~1.35 Å
Dihedral Angle (C2-C3-C_ethyl-C_ethyl)Varies with conformer

Note: These are estimated values based on typical DFT calculations for similar molecular fragments.

Analysis of Natural Bond Orbitals (NBOs) and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. This analysis for this compound would elucidate the charge distribution across the molecule.

It is expected that the oxygen and nitrogen atoms would possess the highest negative charges due to their high electronegativity. The amide hydrogen would carry a significant positive charge, making it a potential hydrogen bond donor. The carbon atoms of the benzofuran ring would exhibit a more complex charge distribution, influenced by the fused ring system and the electron-donating or -withdrawing nature of the substituents. This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.

Calculation of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the furan oxygen and the carbonyl oxygen of the amide group, indicating their susceptibility to electrophilic attack. researchgate.net

Conversely, regions of positive potential (blue) would be concentrated around the amide hydrogen, highlighting its role as a hydrogen bond donor. researchgate.net The aromatic ring would exhibit a region of negative pi-electron density above and below the plane of the ring.

Evaluation of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system. The LUMO, on the other hand, would likely have significant contributions from the benzofuran ring and potentially the carbonyl group of the amide.

The energy difference between the HOMO and LUMO, known as the band gap, is a critical indicator of molecular stability and reactivity. mdpi.com A smaller band gap generally implies higher reactivity. mdpi.com The predicted HOMO-LUMO gap for this molecule would provide insights into its electronic absorption properties and its propensity to engage in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO~ -6.5 eV
LUMO~ -1.5 eV
Band Gap~ 5.0 eV

Note: These are estimated values and can vary depending on the computational method and level of theory.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic data, which can be used to aid in the experimental characterization of a molecule.

NMR Chemical Shifts: The theoretical calculation of 1H and 13C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, would provide a predicted spectrum. The aromatic protons of the benzofuran ring would appear in the downfield region (typically 7-8 ppm in 1H NMR), while the protons of the ethyl and formyl groups would have characteristic shifts in the aliphatic and amide regions, respectively.

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. Key predicted vibrational modes would include the C=O stretching of the amide group (around 1650-1680 cm-1), the N-H stretching (around 3300-3500 cm-1), and various C-H and C-O stretching and bending vibrations characteristic of the benzofuran scaffold. researchgate.net Comparing these calculated frequencies with experimental data can help confirm the molecular structure. manchester.ac.uk

Reaction Mechanism Studies Using Computational Chemistry

While no specific reaction mechanisms involving this compound have been computationally studied, the theoretical framework allows for the exploration of potential reactions. For instance, the electrophilic substitution on the benzofuran ring could be modeled. Computational chemistry can be employed to determine the most likely site of substitution by calculating the energies of the reaction intermediates and transition states.

Furthermore, the reactivity of the formamidoethyl side chain, such as hydrolysis of the amide bond, could be investigated. By mapping the potential energy surface of the reaction, one can determine the activation energies and reaction pathways, providing a detailed, atomistic understanding of the chemical transformation. Such studies are crucial for predicting the stability and reactivity of the compound under various conditions.

Elucidation of Transition States and Energy Barriers for Synthetic Pathways

The synthesis of 3-substituted benzofurans can be achieved through various strategies, with intramolecular cyclization of appropriately substituted phenols being a common and effective method. sioc-journal.cn For this compound, a plausible synthetic route involves the cyclization of a precursor like an o-alkynylphenol derivative.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the mechanisms of such reactions. By calculating the potential energy surface, researchers can identify the transition states (TS) and intermediates along a proposed reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, a critical factor in determining the reaction rate and feasibility.

For instance, the intramolecular cyclization of an enamine cationic radical, a key step in the formation of some heterocyclic rings, has been studied using DFT. researchgate.net These calculations can reveal the activation free energy and the relative stability of intermediates. In a study on a copper-catalyzed cyclization, the activation energy for the transformation of a complexed intermediate (VII) to the cyclized product (IX) through a transition state (VIII-ts) was calculated to be 16.4 kcal/mol. researchgate.net Similarly, the cyclization of a neutral enamine was found to have a much higher activation barrier (35.9 kcal/mol) compared to its corresponding cationic radical (3.8 kcal/mol), highlighting how different electronic states can dramatically influence reaction pathways. researchgate.net

While specific data for the synthesis of this compound is not available, the table below presents representative DFT-calculated energy barriers for a related intramolecular cycloaddition reaction, illustrating the type of data that can be obtained.

Table 1: Calculated Activation Energies for a Representative Intramolecular Cycloaddition. nih.gov
Reactant SystemComputational MethodCalculated Activation Energy (kcal/mol)
OxanorbornadienedicarboxylateB3LYP~30
OxanorbornadienedicarboxylateM06-2X~30

This table is based on data for the intramolecular [2+2+2] homo-Diels-Alder cycloaddition of oxanorbornadienedicarboxylates, which serves as an example of computational investigation into cyclization reactions. nih.gov

Investigation of Radical Pathways and Single Electron Transfer Processes

In addition to traditional ionic pathways, radical reactions offer alternative and powerful methods for constructing complex molecules. The synthesis of benzofuran derivatives through radical cascade reactions is an area of active research. nih.gov Such pathways can be initiated by a single electron transfer (SET) process, which generates a radical ion whose subsequent cyclization can lead to the desired benzofuran core. nih.gov

For a compound like this compound, a hypothetical radical pathway could involve the generation of a radical on a precursor molecule, followed by an intramolecular cyclization onto the aromatic ring system. Computational studies are crucial for understanding the feasibility and mechanism of such radical reactions. DFT calculations can be used to determine the spin density distribution in radical intermediates, which helps in predicting the regioselectivity of the cyclization. Furthermore, the energy profile of the entire radical cascade can be mapped out to identify the rate-determining step.

A study on the synthesis of benzofuran derivatives via a radical cyclization cascade initiated by SET from 2-azaallyl anions to 2-iodo aryl allenyl ethers provides a relevant example. nih.gov Computational methods can elucidate the energetics of the SET process and the subsequent radical-radical coupling. In another study, the intramolecular cyclization of an enamine cationic radical was computationally investigated, revealing a low activation barrier, which supports the viability of the radical pathway. researchgate.netresearchgate.net

The following table provides hypothetical data that could be obtained from a computational study of a radical-mediated synthesis of a 3-substituted benzofuran, based on findings for analogous systems.

Table 2: Calculated Properties of Intermediates in a Representative Radical Cyclization Pathway. researchgate.net
Intermediate/Transition StateComputational MethodRelative Free Energy (kcal/mol)Key Spin Density Location
Copper(II)-complexed radical (VII)B3LYP0.0-
Transition State (VIII-ts)B3LYP+16.4-
Cyclized Cationic Radical (IX)B3LYP-Nitrogen Atom

This table is based on data for a copper(II)-involved intramolecular cyclization of an enamine cationic radical and serves as an example of the computational investigation of radical pathways. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions

The this compound molecule possesses a flexible ethylformamide side chain, which allows it to adopt a multitude of conformations. Understanding this conformational landscape is crucial as the three-dimensional structure of a molecule dictates its physical properties and its ability to interact with other molecules, such as biological receptors. Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational dynamics of flexible molecules. nih.govnih.gov

In an MD simulation, the motion of atoms in a molecule is simulated over time by numerically solving Newton's equations of motion. This provides a trajectory of the molecule's dynamic behavior, from which preferred conformations and the energy barriers between them can be identified. Furthermore, MD simulations can be used to study how the molecule interacts with its environment, such as a solvent or a binding partner. acs.org

For this compound, MD simulations could reveal the preferred orientations of the formamidoethyl side chain relative to the benzofuran ring. It could also elucidate the patterns of intramolecular hydrogen bonding that might stabilize certain conformations. When studying intermolecular interactions, MD simulations can provide insights into the binding mode and affinity of the molecule with a target protein, for example, by calculating the free energy of binding. nih.gov

While specific MD simulation data for this compound is not available, the table below outlines typical parameters and potential findings from an MD simulation of a flexible molecule, based on published studies of other systems. nih.gov

Table 3: Representative Parameters and Outputs of a Molecular Dynamics Simulation. nih.gov
Parameter/OutputDescription/Example Value
Force FieldA set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM, OPLS).
Simulation TimeThe total time over which the molecular motion is simulated (e.g., 100 ns).
EnsembleThe statistical ensemble used to control thermodynamic variables (e.g., NVT, NPT).
Key Conformational DihedralsAnalysis of the torsion angles of the flexible side chain to identify stable conformers.
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed structures, indicating conformational stability.
Free Energy of BindingCalculated to estimate the binding affinity to a receptor (e.g., -8.5 kcal/mol).

This table provides a general overview of the setup and potential outcomes of a molecular dynamics simulation, drawing on methodologies used for studying other flexible molecules. nih.gov

Applications of 3 2 Formamidoethyl Benzo B Furan in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Fused Heterocyclic Systems

The true synthetic potential of 3-(2-Formamidoethyl)benzo[b]furan lies in its utility as a substrate for intramolecular cyclization reactions, which forge new rings onto the benzofuran (B130515) scaffold. The compound's structure, a β-arylethylamide, is perfectly primed for classic cyclization strategies that lead to polycyclic heteroaromatics. These reactions are pivotal for creating novel, complex fused systems that are otherwise difficult to access.

Bischler-Napieralski Reaction:

One of the most powerful applications for this compound is in the Bischler-Napieralski reaction. This acid-catalyzed intramolecular electrophilic aromatic substitution allows for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinoline (B110456) derivatives. wikipedia.orgnrochemistry.com The reaction typically employs a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions. organic-chemistry.org The electron-rich nature of the benzofuran ring facilitates the necessary electrophilic attack, which occurs at the C4 position, the most nucleophilic site adjacent to the ethylamide substituent.

The resulting product would be a dihydropyrido[3,4-b]benzofuran. Subsequent oxidation of this intermediate readily furnishes the fully aromatic pyrido[3,4-b]benzofuran, a novel and complex fused heterocyclic system.

Pictet-Spengler Reaction:

While the classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, a modified approach can be envisioned for this compound. nih.govbeilstein-journals.org Hydrolysis of the formamide (B127407) group would yield the corresponding primary amine, 2-(3-benzo[b]furanyl)ethylamine. This amine can then be reacted with various aldehydes under acidic conditions to generate tetrahydro-β-carboline analogues, where the benzofuran ring is fused to a tetrahydropyridine (B1245486) ring. This reaction provides a direct route to diverse and complex fused systems, including those found in natural products and bioactive molecules. beilstein-journals.orgnih.gov

The table below illustrates the potential fused heterocyclic systems that can be synthesized from this compound.

Starting MaterialReactionKey ReagentsPotential Product Core Structure
This compoundBischler-NapieralskiPOCl₃ or PPADihydropyrido[3,4-b]benzofuran
2-(3-Benzo[b]furanyl)ethylamine (from hydrolysis)Pictet-SpenglerAldehyde (R-CHO), AcidTetrahydropyrido[3,4-b]benzofuran

Utilization as a Building Block for Novel Benzofuran-Fused Architectures

The concept of a "building block" in organic synthesis refers to a molecule that can be systematically incorporated into larger, more complex structures. llu.edullu.eduresearchgate.net this compound is an exemplary building block for creating novel architectures fused to the benzofuran core. researchgate.net Its utility extends beyond the cyclization reactions mentioned previously.

The formamide functional group serves as a versatile handle for a variety of chemical transformations. After hydrolysis to the primary amine, the resulting 2-(3-benzo[b]furanyl)ethylamine can participate in a wide range of coupling reactions. For instance, amide bond formation with various carboxylic acids or C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides can be employed to attach diverse molecular fragments. These fragments can be designed to contain additional reactive sites, enabling further cyclizations to build intricate, multi-ring systems.

This building block approach allows for the modular synthesis of libraries of complex benzofuran derivatives, which is highly valuable in medicinal chemistry and drug discovery for exploring structure-activity relationships. mdpi.com The development of one-pot procedures, combining the formation of a benzofuran ring with subsequent functionalization, highlights the demand for versatile intermediates like this compound in constructing new molecular architectures. organic-chemistry.orgmdpi.com

Precursor for Derivatives with Tunable Electronic and Structural Properties for Material Science Applications

The field of material science is increasingly focused on organic molecules with specific electronic and photophysical properties for applications in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Benzo-fused heterocyclic compounds, particularly those with extended π-conjugated systems, are prime candidates for these applications. nih.gov

The fused heterocyclic systems derived from this compound, such as the pyrido[3,4-b]benzofurans obtained via the Bischler-Napieralski reaction, represent extended, planar aromatic structures. The fusion of the electron-rich benzofuran with an electron-deficient pyridine (B92270) ring can lead to molecules with interesting intramolecular charge-transfer characteristics, which are desirable for non-linear optical materials and organic electronics.

The synthetic accessibility of these fused systems allows for systematic modification and tuning of their properties. By choosing different starting materials or modifying the final fused product, one can alter the electronic landscape of the molecule. For example:

Substitution on the Benzofuran Ring: Introducing electron-donating or electron-withdrawing groups onto the benzene (B151609) portion of the benzofuran core can modulate the HOMO and LUMO energy levels.

Modification of the Fused Ring: In the case of Pictet-Spengler products, the choice of the aldehyde component introduces a substituent on the newly formed ring, which can be used to influence molecular packing in the solid state or to attach solubilizing groups.

This ability to fine-tune the structural and electronic properties makes this compound a valuable precursor for creating a new generation of organic materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-(2-formamidoethyl)benzo[b]furan derivatives?

  • Methodology :

  • Cyclization Strategies : Utilize substituted phenolic precursors with formamidoethyl groups. For example, intramolecular cyclization of 2-(2-fluoroaryl) derivatives via SNAr reactions under basic conditions yields benzofuran cores (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Grignard Additions : React 1-(2-hydroxyphenyl)-2-chloroethanones with Grignard reagents to form alkoxide intermediates. Temperature-dependent [1,2]-aryl migration or direct cyclization generates 2- or 3-substituted benzofurans .
  • Catalytic Approaches : Pd-catalyzed Sonogashira coupling followed by regioselective annulation (e.g., terminal alkynes with halophenols) provides access to substituted benzofurans .

Q. How can spectroscopic methods distinguish structural isomers of this compound derivatives?

  • Analytical Workflow :

  • NMR : Compare aromatic proton splitting patterns (e.g., para-substituted vs. ortho-substituted groups). For example, ¹H NMR of 5-acetyl-2,3-dihydrobenzo[b]furan shows distinct acetyl proton signals at δ 2.6–2.8 ppm and dihydrofuran protons at δ 3.2–3.5 ppm .
  • FT-IR : Identify functional groups (e.g., formamide N-H stretches at ~3300 cm⁻¹ and carbonyl vibrations at ~1680 cm⁻¹). DFT calculations (B3LYP/6-31G(d,p)) validate vibrational assignments for related benzofurans .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., [M+H]+ for C₁₁H₁₂N₂O₂ at m/z 220.0954) .

Advanced Research Questions

Q. How can reaction yields be optimized for Pd-catalyzed couplings in benzofuran synthesis?

  • Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. For example, Sonogashira couplings in THF with Pd(PPh₃)₄/CuI yield >80% products .
  • Catalyst Tuning : Employ Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to suppress side reactions in electron-deficient substrates .
  • Temperature Control : Lower temperatures (e.g., −78°C for lithiation steps) improve regioselectivity in multi-step syntheses .

Q. How can contradictions in reported biological activities of benzofuran derivatives be resolved?

  • Systematic Approaches :

  • Substituent Effects : Compare bioactivity across analogs. For instance, 3,4,5-trimethoxybenzoyl groups at the 2-position enhance tubulin polymerization inhibition, while electron-withdrawing groups (e.g., nitro) reduce potency .
  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentrations ≤0.1%) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like β-tubulin, guiding structural modifications .

Q. What mechanistic insights explain substrate-dependent outcomes in oxidative coupling reactions of benzofurans?

  • Mechanistic Analysis :

  • Electron-Deficient Substrates : DDQ-mediated oxidative coupling fails with 2-(4-nitrophenyl)benzofuran due to unfavorable oxidation potentials. Computational studies (e.g., DFT) correlate reactivity with HOMO energies .
  • Acid-Mediated Pathways : Brønsted acids (e.g., MsOH) promote Friedel-Crafts cyclization of dihydro intermediates, while DDQ acts as a hydride abstractor in dehydrogenation steps .
  • Steric Effects : Bulky substituents at the 3-position hinder π-π stacking during dimerization, reducing yields in 3,3′-bibenzo[b]furan syntheses .

Key Research Findings

  • Synthetic Flexibility : Temperature and solvent critically influence cyclization pathways (e.g., [1,2]-aryl migration vs. direct dehydration) .
  • Biological Relevance : 3,4,5-Trimethoxy substitution enhances anticancer activity by stabilizing hydrophobic interactions with tubulin .
  • Mechanistic Complexity : Oxidative coupling efficiency depends on substrate oxidation potentials and steric accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.